![molecular formula C17H15N4O8- B13386234 Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester is a complex heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a pyrazine ring. The process often includes the use of reagents such as Cs2CO3 in methanol Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of microwave-assisted reactions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups using reagents like sodium hydride or potassium carbonate. Common reagents used in these reactions include reducing agents like triphenylphosphine and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of various enzymes, including dipeptidyl peptidase-IV.
Industry: It is used in the development of new materials with unique properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazinones . Compared to these compounds, pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester has unique structural features that may confer distinct biological activities. For instance, the presence of the nitrophenyl group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
Propriétés
Formule moléculaire |
C17H15N4O8- |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
3-methoxycarbonyl-5-[(4-nitrophenyl)methoxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H16N4O8/c1-28-16(24)13-12-8-19(6-7-20(12)18-14(13)15(22)23)17(25)29-9-10-2-4-11(5-3-10)21(26)27/h2-5H,6-9H2,1H3,(H,22,23)/p-1 |
Clé InChI |
DGRBRZWMVATJNJ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C2CN(CCN2N=C1C(=O)[O-])C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



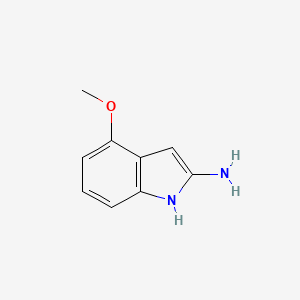

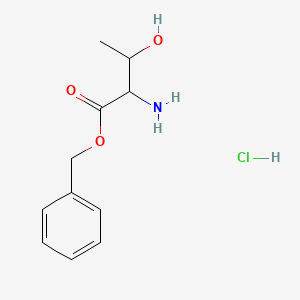
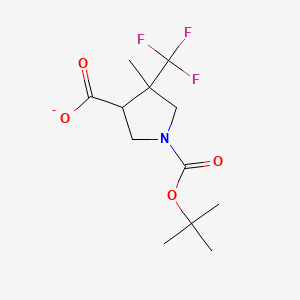
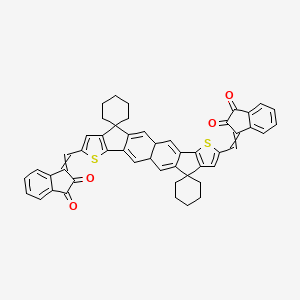
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)

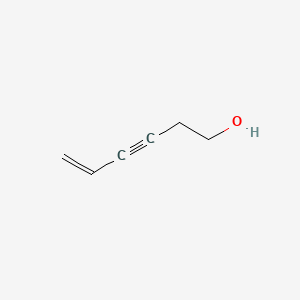
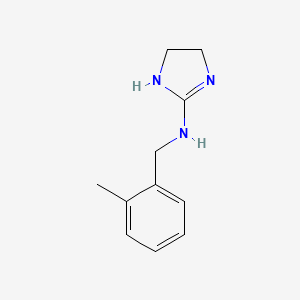
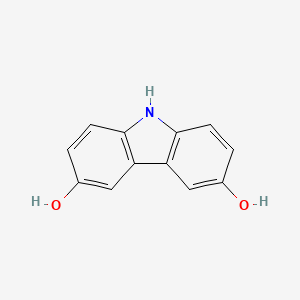
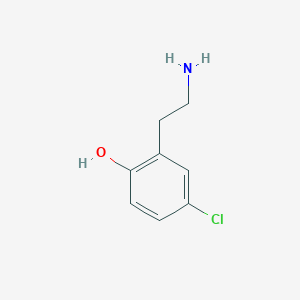
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)
